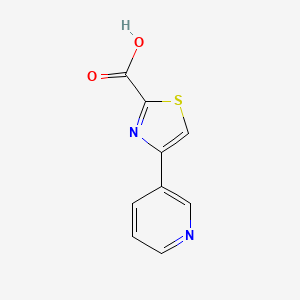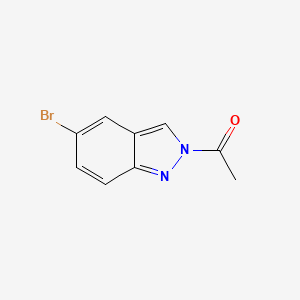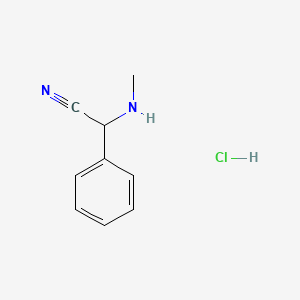
3-Chloro-6-methoxypyridine-2-carboxamide
Overview
Description
3-Chloro-6-methoxypyridine-2-carboxamide is a chemical compound with the CAS Number: 1257535-44-6. It has a molecular weight of 186.6 . It is a solid substance stored at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-chloro-6-methoxy-2-pyridinecarboxamide . The InChI key is BRLSOLNPLPYREH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 172-174 degrees Celsius .Scientific Research Applications
3-Chloro-6-methoxypyridine-2-carboxamide has been studied for its potential applications in the pharmaceutical and biotechnological fields. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. It has also been used as a reagent in the synthesis of other compounds, including pharmaceuticals and other organic compounds. In addition, this compound has been studied for its potential use as a catalyst in organic synthesis reactions.
Mechanism of Action
The exact mechanism of action of 3-Chloro-6-methoxypyridine-2-carboxamide is not yet fully understood. However, it is believed that its antioxidant and anti-inflammatory properties are due to its ability to scavenge reactive oxygen species and inhibit the release of pro-inflammatory cytokines. Its anti-cancer properties are believed to be due to its ability to induce apoptosis, inhibit cell proliferation, and interfere with the activity of various enzymes involved in cancer progression.
Biochemical and Physiological Effects
This compound has been shown to possess a range of biochemical and physiological effects. In particular, it has been shown to possess antioxidant and anti-inflammatory properties, as well as anti-cancer properties. It has also been shown to possess anti-microbial and anti-fungal properties. In addition, this compound has been shown to possess anti-diabetic and anti-hyperlipidemic properties.
Advantages and Limitations for Lab Experiments
3-Chloro-6-methoxypyridine-2-carboxamide has several advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, and its synthesis is relatively straightforward. In addition, it is relatively stable and can be stored for long periods of time. However, it is also important to note that this compound has several limitations for laboratory experiments. For example, it is highly toxic and should be handled with caution. In addition, it is a relatively unstable compound and is prone to decomposition.
Future Directions
There are several potential future directions for the use of 3-Chloro-6-methoxypyridine-2-carboxamide. One potential application is in the development of novel pharmaceuticals and other organic compounds. In addition, this compound could be used as a catalyst in organic synthesis reactions. Furthermore, this compound could be used to develop new methods for the treatment of cancer and other diseases. Finally, this compound could be used to develop new methods for the detection and monitoring of various biochemical and physiological processes.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
3-chloro-6-methoxypyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-5-3-2-4(8)6(10-5)7(9)11/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLSOLNPLPYREH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



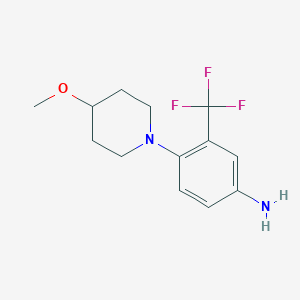
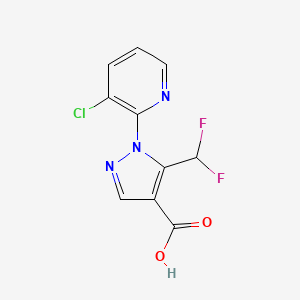
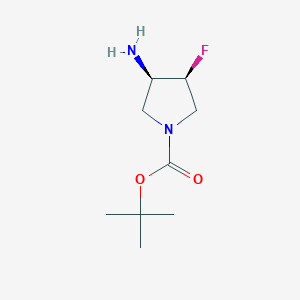

![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)


![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)

